molecular formula C15H20INO4 B164712 Boc-beta-iodo-D-Ala-OBzl CAS No. 125942-79-2

Boc-beta-iodo-D-Ala-OBzl

Cat. No. B164712
M. Wt: 405.23 g/mol
InChI Key: DDXFSYLOWHQCEK-GFCCVEGCSA-N
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Description

Boc-beta-iodo-D-Ala-OBzl, also known as N-(tert-Butoxycarbonyl)-3-iodo-D-alanine benzyl ester or Boc-3-iodo-D-alanine benzyl ester, is a biochemical used in proteomics research . It has a molecular formula of C15H20INO4 and a molecular weight of 405.23 .


Molecular Structure Analysis

The linear formula of Boc-beta-iodo-D-Ala-OBzl is ICH2CH[NHCO2C(CH3)3]CO2CH2C6H5 . The InChI string representation is 1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(9-16)13(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1 .


Physical And Chemical Properties Analysis

Boc-beta-iodo-D-Ala-OBzl has a melting point of 80-84°C . Its optical activity is [α]20/D +18±1°, c = 1% in ethanol . The compound is solid at room temperature .

Scientific Research Applications

  • Peptide Structure and Solubility : Boc-beta-iodo-D-Ala-OBzl and similar compounds are used in the study of peptide conformations and solubility properties. These compounds, especially when used in protected homooligopeptides, can demonstrate significant insolubility in high-polar solvents due to β-sheet aggregation. This property is crucial in understanding the physical chemistry of peptides (Narita, Doi, Kudo, & Terauchi, 1986).

  • Crystal Structure Analysis : Boc-beta-iodo-D-Ala-OBzl derivatives are instrumental in analyzing crystal structures of peptides. These studies have provided valuable insights into α-helical structures and their role in biological processes like voltage-dependent pore formation in membranes (Bosch, Jung, Schmitt, & Winter, 1985).

  • Peptide-Cellulose Conjugation : Research has been conducted on the synthesis of peptide-cellulose conjugates using Boc-beta-iodo-D-Ala-OBzl. This type of conjugation is important for developing novel biomaterials and understanding the interaction between peptides and cellulose (Devarayan, Hachisu, Araki, & Ohkawa, 2013).

  • Peptide Folding and Conformation : The study of peptide folding and conformation is another important application. Boc-beta-iodo-D-Ala-OBzl derivatives have been used to investigate the formation of various peptide structures like β-turns, α-helices, and other complex conformations (Jung, Bosch, Katz, Schmitt, Voges, & Winter, 1983).

properties

IUPAC Name

benzyl (2S)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(9-16)13(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXFSYLOWHQCEK-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CI)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CI)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20546071
Record name Benzyl N-(tert-butoxycarbonyl)-3-iodo-D-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-beta-iodo-D-Ala-OBzl

CAS RN

125942-79-2
Record name Benzyl N-(tert-butoxycarbonyl)-3-iodo-D-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20546071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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